molecular formula C13H17BCl2O2 B1465137 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-71-8

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1465137
CAS No.: 942069-71-8
M. Wt: 287.0 g/mol
InChI Key: IJQZKLZPLSVXAX-UHFFFAOYSA-N
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Description

“2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that includes a boronic acid pinacol ester . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is used in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides .

Scientific Research Applications

Synthesis of Modified Phenylboronic Acid Derivatives

Research highlights the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their potential inhibitory activity against serine proteases, such as thrombin. This synthesis explores the interaction between sulfur and nitrogen atoms with boron, providing insight into their coordination chemistry and potential applications in medicinal chemistry (Spencer et al., 2002).

Development of Boron-Containing Stilbenes

Another study describes the synthesis of novel boron-containing stilbene derivatives with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases. This work demonstrates the compound's utility in creating new materials and exploring their biological applications (Das et al., 2015).

Structural and Conformational Analyses

The structural elucidation of derivatives of 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into their molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and applications in synthesis and material science (Huang et al., 2021).

Electrochemical Properties and Reactions

Investigating the electrochemical properties of sulfur-containing organoboron compounds derived from this compound reveals their lower oxidation potentials and facilitates the development of selective substitution reactions. This research underscores the compound's significance in electrochemistry and synthetic applications (Tanigawa et al., 2016).

Applications in Polymer Science

The compound's derivatives have been utilized in the synthesis of polymers with potential applications in fluorescence and detection technologies. For example, its incorporation into polymers for H2O2 detection in living cells demonstrates the broad utility of this boron compound in developing functional materials with specific sensing capabilities (Nie et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound acts as a boron source, which is essential for the catalytic cycle of these reactions. The interaction between this compound and palladium catalysts is crucial for the activation and transfer of boron atoms to the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of proteases by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cell signaling and metabolism persisting even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . The presence of this compound can also affect the levels of metabolites in specific pathways, altering the overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can modulate its interactions with biomolecules and influence its overall biochemical effects .

Properties

IUPAC Name

2-(3,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZKLZPLSVXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942069-71-8
Record name 2-(3,4-Dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942069-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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